molecular formula C13H17ClN2O B12793729 1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea CAS No. 102433-55-6

1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea

Katalognummer: B12793729
CAS-Nummer: 102433-55-6
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: FATMBAKSRGVTJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-4-indanyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea involves its interaction with specific molecular targets. The chloroethyl group may form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The indanyl moiety may contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chloroethyl)-3-(4-indanyl)urea: Lacks the methyl group on the indanyl ring.

    1-(2-Bromoethyl)-3-(3-methyl-4-indanyl)urea: Contains a bromoethyl group instead of a chloroethyl group.

    1-(2-Chloroethyl)-3-(3-methyl-5-indanyl)urea: Has a different substitution pattern on the indanyl ring.

Uniqueness

1-(2-Chloroethyl)-3-(3-methyl-4-indanyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the chloroethyl group allows for specific reactivity, while the indanyl moiety provides structural stability and potential biological activity.

Eigenschaften

CAS-Nummer

102433-55-6

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-(3-methyl-2,3-dihydro-1H-inden-4-yl)urea

InChI

InChI=1S/C13H17ClN2O/c1-9-5-6-10-3-2-4-11(12(9)10)16-13(17)15-8-7-14/h2-4,9H,5-8H2,1H3,(H2,15,16,17)

InChI-Schlüssel

FATMBAKSRGVTJA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C1C(=CC=C2)NC(=O)NCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.